PG-931

Description

Properties

IUPAC Name |

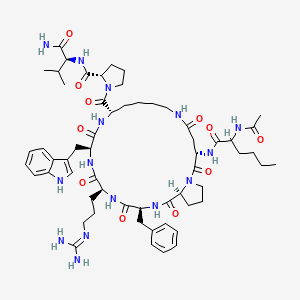

(2S)-1-[(3S,11S,14S,17S,20S,23S)-3-(2-acetamidohexanoylamino)-20-benzyl-17-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-2,5,13,16,19,22-hexaoxo-1,6,12,15,18,21-hexazabicyclo[21.3.0]hexacosane-11-carbonyl]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H85N15O11/c1-5-6-20-40(66-35(4)75)51(78)71-45-32-48(76)63-26-13-12-22-42(57(84)73-28-16-25-47(73)56(83)72-49(34(2)3)50(60)77)68-54(81)44(31-37-33-65-39-21-11-10-19-38(37)39)69-52(79)41(23-14-27-64-59(61)62)67-53(80)43(30-36-17-8-7-9-18-36)70-55(82)46-24-15-29-74(46)58(45)85/h7-11,17-19,21,33-34,40-47,49,65H,5-6,12-16,20,22-32H2,1-4H3,(H2,60,77)(H,63,76)(H,66,75)(H,67,80)(H,68,81)(H,69,79)(H,70,82)(H,71,78)(H,72,83)(H4,61,62,64)/t40?,41-,42-,43-,44-,45-,46-,47-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFDJLFPEWSAPJ-RVBGBMFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C2CCCN2C1=O)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N6CCCC6C(=O)NC(C(C)C)C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C1=O)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N6CCC[C@H]6C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H85N15O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1180.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of PG-931 (TAK-931): A Technical Guide to a Potent CDC7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism of action of the potent and selective cell division cycle 7 (CDC7) kinase inhibitor, PG-931, also known as TAK-931 (Simurosertib). This document details the molecular interactions, cellular consequences, and the preclinical data supporting its anticancer activity. Furthermore, it provides detailed protocols for key experimental procedures and visual representations of the signaling pathways and experimental workflows.

Introduction to CDC7 Kinase and its Role in Cancer

Cell division cycle 7 (CDC7) is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[1][2] It forms an active complex with its regulatory subunit, Dbf4 (Dbf4-dependent kinase, DDK), which is essential for the transition from the G1 to the S phase of the cell cycle.[3][4] The primary substrate of the CDC7-Dbf4 complex is the minichromosome maintenance (MCM) protein complex (MCM2-7), a key component of the pre-replication complex.[2][5] Phosphorylation of MCM2 by CDC7 is a critical step for the initiation of DNA synthesis.[1]

In numerous cancers, CDC7 is overexpressed, and this has been correlated with poor clinical outcomes.[3][6] Cancer cells, with their rapid proliferation and often compromised DNA damage response pathways, are particularly dependent on robust DNA replication machinery, making CDC7 an attractive target for therapeutic intervention.[7] Inhibition of CDC7 leads to replication stress, cell cycle arrest, and ultimately, apoptosis in cancer cells, while normal cells are less affected.[7]

This compound (TAK-931): A Highly Potent and Selective CDC7 Inhibitor

This compound (TAK-931) is an orally bioavailable, small-molecule inhibitor of CDC7 kinase.[8] It exhibits high potency and selectivity, acting as an ATP-competitive inhibitor.[1][9]

Biochemical and Cellular Potency

Quantitative data from preclinical studies underscore the potent and selective nature of TAK-931.

| Parameter | Value | Notes | Reference |

| IC50 (CDC7 Kinase) | <0.3 nM | In vitro enzymatic assay. | [1][9] |

| IC50 (CDK2 Kinase) | 6300 nM | Demonstrates high selectivity over other kinases. | [1] |

| Kinase Selectivity | >120-fold | Tested against a panel of 317 other kinases. | [1] |

| Median GI50 | 407.4 nM | Across a panel of 246 cancer cell lines. | [1] |

Core Mechanism of Action

The primary mechanism of action of this compound (TAK-931) is the direct inhibition of CDC7 kinase activity, which sets off a cascade of cellular events culminating in cancer cell death.

Inhibition of MCM2 Phosphorylation and Induction of Replication Stress

By binding to the ATP-binding pocket of CDC7, TAK-931 prevents the phosphorylation of its key substrate, MCM2, at Serine 40.[1][9] This inhibition blocks the initiation of DNA replication, leading to a delay in the S phase of the cell cycle.[1] The stalled replication forks induce a state of replication stress, a hallmark of which is the ubiquitination of FANCD2.[10]

Mitotic Aberrations and Cell Death

Prolonged replication stress induced by TAK-931 leads to significant mitotic aberrations.[1][11] These include centrosome overduplication and chromosome missegregation, resulting in aneuploidy.[1] These mitotic catastrophes trigger the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[1][8]

References

- 1. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]

- 2. theraindx.com [theraindx.com]

- 3. benchchem.com [benchchem.com]

- 4. promega.com [promega.com]

- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 6. m.youtube.com [m.youtube.com]

- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ossila.com [ossila.com]

- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

TAK-931 (Simurosertib): A Technical Overview of the Potent and Selective CDC7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-931, also known as Simurosertib, is an orally bioavailable, potent, and highly selective small-molecule inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2][3] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and the regulation of cell cycle progression.[2][4] Its overexpression in various cancers has made it a compelling target for anticancer therapies.[2] TAK-931 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDC7 and preventing the phosphorylation of its primary substrate, the minichromosome maintenance (MCM) protein complex.[5][6] This inhibition leads to a cascade of events including S-phase delay, induction of replication stress, mitotic aberrations, and ultimately, apoptosis in cancer cells.[1][7][8] Preclinical and clinical studies have demonstrated its potential as an antitumor agent.[9][10][11]

Molecular Structure and Physicochemical Properties

TAK-931 is a thieno[3,2-d]pyrimidinone derivative containing a quinuclidine moiety.[1][12] Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 2-[(2S)-1-azabicyclo[2.2.2]octan-2-yl]-6-(3-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one | [1][13] |

| Synonyms | Simurosertib, TAK-931 | [3][5][14] |

| Chemical Formula | C₁₇H₁₉N₅OS | [5][13][14] |

| Molecular Weight | 341.43 g/mol | [5][13][14] |

| CAS Number | 1330782-76-7 | [5][13] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in DMSO | [3][13] |

Pharmacological Properties and Mechanism of Action

TAK-931 is a highly potent and selective inhibitor of CDC7 kinase. Its mechanism of action is centered on the disruption of DNA replication initiation.

Enzymatic and Cellular Activity

| Parameter | Value | Cell Line/System | Reference |

| CDC7 IC₅₀ | <0.3 nM | Enzymatic Assay | [1][3][5] |

| CDK2 IC₅₀ | 6300 nM | Enzymatic Assay | [1][13] |

| ROCK1 IC₅₀ | 430 nM | Enzymatic Assay | [13] |

| pMCM2 IC₅₀ | 17 nM | HeLa Cells | [13] |

| COLO 205 EC₅₀ | 81 nM | COLO 205 Cells | [13] |

| GI₅₀ Range | 30.2 nM to >10 µM | Panel of 246 cancer cell lines | [1][13] |

Pharmacokinetics in Humans

| Parameter | Value | Dosing Schedule | Reference |

| Time to Max. Plasma Conc. (Tₘₐₓ) | ~1–4 hours | Multiple schedules in Phase I | [9][10][15] |

| Terminal Elimination Half-life (t₁/₂) | ~5.4 - 6 hours | 30-60 mg QD | [11][16] |

| Apparent Oral Clearance (CL/F) | 38 L/h | Population PK analysis | [16] |

Signaling Pathway of TAK-931 Action

TAK-931 exerts its effect by inhibiting the CDC7 kinase, which is essential for the initiation of DNA replication. The simplified signaling pathway is depicted below.

Caption: Mechanism of action of TAK-931 in inhibiting the CDC7 signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In Vitro CDC7 Kinase Inhibition Assay

This assay quantifies the inhibitory activity of TAK-931 against the CDC7 enzyme.

-

Objective: To determine the IC₅₀ value of TAK-931 for CDC7 kinase.

-

Materials: Recombinant human CDC7/DBF4 complex, kinase buffer, ATP ([γ-³²P]ATP), substrate (e.g., a synthetic peptide or MCM2 protein), TAK-931, phosphocellulose paper, scintillation counter.

-

Methodology:

-

Prepare a reaction mixture containing the CDC7/DBF4 complex, a suitable kinase buffer, and the substrate in the presence of varying concentrations of TAK-931.

-

Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.

-

Incubate the reaction at 30°C for a predetermined time within the linear range of the reaction.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each TAK-931 concentration relative to a DMSO control and determine the IC₅₀ value by non-linear regression analysis.[6]

-

Cellular Proliferation Assay

This assay assesses the effect of TAK-931 on the growth of cancer cell lines.

-

Objective: To determine the GI₅₀ (half-maximal growth inhibition) value of TAK-931.

-

Materials: Cancer cell lines (e.g., COLO205), cell culture medium, TAK-931, multi-well plates, a cell viability reagent (e.g., CellTiter-Glo®).

-

Methodology:

-

Seed cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with a serial dilution of TAK-931 or DMSO as a vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add a cell viability reagent according to the manufacturer's instructions.

-

Measure luminescence or absorbance using a plate reader.

-

Normalize the data to the DMSO-treated control cells and calculate the GI₅₀ values.[1]

-

Flow Cytometry for Cell Cycle Analysis

This method is used to analyze the distribution of cells in different phases of the cell cycle following treatment with TAK-931.

-

Objective: To evaluate the effect of TAK-931 on cell cycle progression.

-

Materials: HeLa or other cancer cells, cell culture medium, TAK-931, phosphate-buffered saline (PBS), ice-cold 70% ethanol, propidium iodide (PI) staining solution containing RNase A, flow cytometer.

-

Methodology:

-

Treat cells with TAK-931 (e.g., 300 nM) or DMSO for various time points (e.g., 0, 8, 16, 24 hours).[1][8]

-

Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

-

Wash the cell pellet with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing, followed by incubation at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.[1][6][8]

-

Western Blot for Phospho-MCM2

This protocol assesses the in-cell target engagement of TAK-931 by measuring the phosphorylation of MCM2.

-

Objective: To confirm that TAK-931 inhibits CDC7 activity within cells by detecting changes in pMCM2 levels.

-

Materials: COLO205 or other cancer cells, TAK-931, cell lysis buffer, primary antibodies (anti-pMCM2, anti-total MCM2, anti-loading control like GAPDH or Lamin B1), HRP-conjugated secondary antibody, chemiluminescent substrate.

-

Methodology:

-

Treat cells with various concentrations of TAK-931 for a specified time (e.g., 4 hours).[1][8]

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with the primary antibody against pMCM2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with antibodies for total MCM2 and a loading control to ensure equal protein loading.[1][6][8]

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a CDC7 inhibitor like TAK-931.

Caption: A generalized experimental workflow for the preclinical evaluation of TAK-931.

Conclusion

TAK-931 (Simurosertib) is a potent and selective CDC7 inhibitor with a well-defined mechanism of action that leads to replication stress and cell death in cancer cells.[1][7] It has demonstrated significant antitumor activity in a range of preclinical models and has shown a manageable safety profile in early clinical trials.[1][9][10] The data presented in this technical guide summarizes the key molecular and pharmacological properties of TAK-931, providing a valuable resource for researchers and drug development professionals in the field of oncology. Further investigation, particularly in identifying predictive biomarkers, will be crucial for optimizing its clinical application.[1]

References

- 1. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. ascopubs.org [ascopubs.org]

- 12. Discovery of a Novel, Highly Potent, and Selective Thieno[3,2- d]pyrimidinone-Based Cdc7 Inhibitor with a Quinuclidine Moiety (TAK-931) as an Orally Active Investigational Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. Simurosertib | C17H19N5OS | CID 135564531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Population Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Kinase Inhibitor, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy of TAK-931: A Technical Guide for Cancer Researchers

Executive Summary

TAK-931 (Simurosertib) is a potent and highly selective, orally bioavailable inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2] CDC7 is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication and regulation of the cell cycle.[1][2] Its overexpression in a wide array of cancers has been linked to tumor proliferation and poor clinical outcomes, making it a compelling target for anticancer therapy.[3] This technical guide provides an in-depth overview of the in vitro effects of TAK-931 on various cancer cell lines, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. In preclinical studies, TAK-931 has demonstrated significant antiproliferative activity across a broad range of cancer cell lines by inducing replication stress, leading to S-phase delay, mitotic aberrations, and ultimately, cell death.[4][5][6]

Mechanism of Action: CDC7 Inhibition

TAK-931 functions as an ATP-competitive inhibitor of CDC7 kinase.[2][6] The primary molecular mechanism involves the inhibition of CDC7's ability to phosphorylate its key substrate, the Minichromosome Maintenance Complex (MCM) protein MCM2.[2][7] Phosphorylation of MCM2 is a critical step for the initiation of DNA replication. By preventing this, TAK-931 effectively halts the onset of DNA synthesis, leading to replication stress and a delay in the S phase of the cell cycle.[1][4] This disruption of normal cell cycle progression in rapidly dividing cancer cells triggers downstream events, including centrosome dysregulation, chromosome missegregation, and ultimately, mitotic catastrophe and apoptosis.[4][5][6]

Quantitative Analysis of Antiproliferative Activity

TAK-931 has demonstrated broad antiproliferative activity in a large panel of cancer cell lines. The half-maximal growth inhibition (GI50) values range from the low nanomolar to the micromolar range, indicating varying sensitivity across different cancer types.[4][8]

Table 1: GI50 Values of TAK-931 in Representative Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nM) | Reference |

| COLO205 | Colorectal | 85 | [4] |

| RKO | Colorectal | 818 | [4] |

| SW948 | Colorectal | N/A | [4] |

| PANC-1 | Pancreatic | N/A | [4] |

Note: Specific GI50 values for SW948 and PANC-1 were not provided in the primary source, but their growth inhibition curves were presented as representative examples.

A large-scale in vitro screen of 246 cell lines revealed that TAK-931 has a median GI50 of 407.4 nM, with values ranging from 30.2 nM to over 10 µM.[4][8] Notably, cancer cell lines with RAS mutations have shown increased sensitivity to TAK-931.[5][6]

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the efficacy of TAK-931.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Protocol:

-

Cell Seeding: Seed cancer cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only for background measurements. Incubate overnight to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of TAK-931 in culture medium. Add the desired concentrations of TAK-931 to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Analysis: Subtract the background luminescence from all readings. Plot the percentage of cell viability against the log of the TAK-931 concentration to determine the GI50 value.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with TAK-931 for the desired time. Harvest both adherent and floating cells.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension and Staining:

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Early apoptotic cells: Annexin V positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V positive, PI positive.

-

Live cells: Annexin V negative, PI negative.

-

Western Blotting for pMCM2

This protocol is for detecting the phosphorylation of MCM2 at Serine 40, a direct downstream target of CDC7, to confirm the on-target activity of TAK-931.

Protocol:

-

Cell Lysis: Treat cells with TAK-931 for the desired duration (e.g., 4 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against pMCM2 (Ser40) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Loading Control: Probe the membrane with an antibody against total MCM2 or a housekeeping protein (e.g., GAPDH, Lamin B1) to ensure equal protein loading.[8]

Conclusion

The in vitro data for TAK-931 strongly support its role as a potent and selective CDC7 inhibitor with broad antiproliferative effects in a multitude of cancer cell lines. Its mechanism of action, centered on the induction of replication stress, presents a promising therapeutic strategy. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers investigating the preclinical efficacy of TAK-931 and other CDC7 inhibitors. Further exploration of predictive biomarkers, such as RAS mutational status, and combination therapies may further enhance the clinical potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Preclinical Profile of TAK-931: An In-Depth Technical Guide on a Novel CDC7 Inhibitor Targeting DNA Replication

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for TAK-931 (Simurosertib), a potent and selective, orally active, ATP-competitive inhibitor of Cell Division Cycle 7 (CDC7) kinase. TAK-931's mechanism of action centers on the induction of replication stress, a critical vulnerability in many cancer types. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Inducing Replication Stress

TAK-931 selectively inhibits CDC7 kinase, a crucial regulator of DNA replication initiation.[1][2] CDC7, in complex with its regulatory subunit DBF4, phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex, including MCM2.[3][4][5] This phosphorylation is a requisite step for the initiation of DNA synthesis during the S phase.[5] By inhibiting CDC7, TAK-931 prevents the phosphorylation of MCM2, leading to a failure to initiate DNA replication, S-phase arrest, and subsequent cell death in cancer cells.[3][6] This targeted disruption of DNA replication induces a state known as replication stress, which can lead to DNA damage, mitotic aberrations, and apoptosis.[7][8]

Quantitative Data Summary

The preclinical efficacy of TAK-931 has been evaluated across a broad range of cancer cell lines and in in vivo models. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Biochemical and Cellular Activity of TAK-931

| Parameter | Value | Cell Line/System | Assay Type | Reference |

| Biochemical Potency | ||||

| IC50 vs. CDC7 Kinase | <0.3 nM | Recombinant Human CDC7/Dbf4 | In Vitro Kinase Assay | [1][6] |

| Selectivity | >120-fold vs. 317 other kinases | Panel of 317 kinases | In Vitro Kinase Assay | [1] |

| Cellular Activity | ||||

| Median GI50 | 407.4 nM | Panel of 246 cancer cell lines | Growth Inhibition Assay | [1][8][9] |

| GI50 Range | 30.2 nM to >10 µM | Panel of 246 cancer cell lines | Growth Inhibition Assay | [8][9] |

| GI50 in COLO205 | 85 nM | COLO205 (colorectal adenocarcinoma) | Growth Inhibition Assay | [9] |

| GI50 in RKO | 818 nM | RKO (colon carcinoma) | Growth Inhibition Assay | [9] |

| IC50 in COLO205 | 14.5 nM | COLO205 (colorectal adenocarcinoma) | Cell Proliferation Assay | [10] |

| IC50 in NCI-H226 | 8154 nM | NCI-H226 (lung squamous cell carcinoma) | Cell Proliferation Assay | [10] |

Table 2: In Vivo Antitumor Efficacy of TAK-931 in Xenograft Models

| Xenograft Model | Dosing Schedule | Antitumor Activity (% T/C) | Body Weight Loss | Reference |

| COLO205 (colorectal) | 100 mg/kg, p.o., bid for 14 days | Marked, dose-dependent | Not severe | [11] |

| SW948 (colon adenocarcinoma) | Not specified | Marked, dose-dependent | Not severe | [11] |

| COLO205 (colorectal) with CPT-11 | Not specified | 21% (combination) vs. 53% (TAK-931 alone) and 63% (CPT-11 alone) | Not significant | [12] |

| COLO205 (colorectal) with IR | Not specified | -27% (combination) vs. 52% (TAK-931 alone) and 17% (IR alone) | Not specified | [12] |

| Patient-Derived Xenografts (PDX) | Not specified | Antitumor efficacy (≤60% TGI) in 43 of 93 models | Not specified | [11] |

Key Preclinical Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of TAK-931 and the workflows of key experimental protocols used in its preclinical evaluation.

Signaling Pathway of TAK-931 Action

References

- 1. benchchem.com [benchchem.com]

- 2. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Mcm2 is a target of regulation by Cdc7–Dbf4 during the initiation of DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of TAK-931: A Potent and Selective CDC7 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cell division cycle 7 (CDC7) kinase is a critical regulator of DNA replication initiation and a key component of the DNA damage response pathway. Its overexpression in a wide range of human cancers has positioned it as a compelling target for anticancer therapy. This technical guide provides a comprehensive overview of the discovery and development of TAK-931 (Simurosertib), a first-in-class, orally bioavailable, and highly selective inhibitor of CDC7. We will delve into its mechanism of action, preclinical and clinical development, and provide detailed methodologies for key experimental assays used in its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.

Introduction: The Rationale for Targeting CDC7 in Oncology

The integrity of the cell cycle is paramount for normal cellular function, and its dysregulation is a hallmark of cancer. Cell division cycle 7 (CDC7), a serine/threonine kinase, plays a pivotal role in the G1-S phase transition by phosphorylating multiple subunits of the minichromosome maintenance (MCM) complex, the replicative helicase essential for the initiation of DNA replication.[1][2][3] The active form of CDC7 is a heterodimer with its regulatory subunit, Dbf4 (activator of S-phase kinase).[3]

Numerous studies have demonstrated the overexpression of CDC7 in various malignancies, including colorectal, breast, ovarian, and lung cancers, which often correlates with poor prognosis.[1][4] Cancer cells, with their high proliferation rates and inherent replication stress, are particularly dependent on CDC7 activity for their survival. Inhibition of CDC7 has been shown to induce S-phase arrest, leading to replication stress, mitotic catastrophe, and ultimately, apoptosis in cancer cells, while having a lesser impact on normal cells.[2][5] This therapeutic window makes CDC7 an attractive target for the development of novel anticancer agents.

The Discovery of TAK-931: A Highly Potent and Selective CDC7 Inhibitor

TAK-931, with the chemical name 2-[(2S)-1-azabicyclo[2.2.2]oct-2-yl]-6-(3-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one hemihydrate, emerged from a medicinal chemistry effort to optimize a thieno[3,2-d]pyrimidinone scaffold.[6][7][8] The optimization process focused on improving potency, selectivity, and pharmacokinetic properties. A key breakthrough in the development of TAK-931 was the introduction of a quinuclidine moiety, which successfully addressed an issue of formaldehyde adduct formation observed with earlier analogues.[7][8]

TAK-931 is a highly potent and selective, ATP-competitive, and time-dependent inhibitor of CDC7 kinase.[2] Its remarkable selectivity is a crucial attribute, minimizing the potential for off-target effects and associated toxicities.

Mechanism of Action of TAK-931

TAK-931 exerts its anticancer effects by directly inhibiting the enzymatic activity of CDC7 kinase. This inhibition prevents the phosphorylation of the MCM2 subunit of the MCM complex, a critical step for the initiation of DNA replication. The downstream consequences of CDC7 inhibition by TAK-931 include:

-

Inhibition of DNA Replication: By preventing the firing of replication origins, TAK-931 leads to a profound S-phase delay or arrest.[2]

-

Induction of Replication Stress: The stalling of replication forks due to the lack of new origin firing results in replication stress, a state of cellular distress that can trigger DNA damage.[2]

-

Mitotic Aberrations: Prolonged replication stress induced by TAK-931 can lead to centrosome dysregulation and chromosome missegregation during mitosis, ultimately resulting in aneuploidy and cell death.[2][9]

-

Apoptosis: The culmination of these cellular insults is the induction of programmed cell death (apoptosis) in cancer cells.[10]

The signaling pathway illustrating the mechanism of action of TAK-931 is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of a Novel, Highly Potent, and Selective Thieno[3,2- d]pyrimidinone-Based Cdc7 Inhibitor with a Quinuclidine Moiety (TAK-931) as an Orally Active Investigational Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of PG-931 (TAK-931/Simurosertib) in Oncology: A Technical Guide to Cell Cycle Arrest and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of PG-931 (TAK-931/simurosertib), a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase. It details the compound's role in inducing cell cycle arrest and apoptosis in cancer cells, presenting key preclinical data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. The information herein is intended to support further research and development of this promising anti-cancer agent.

Core Mechanism of Action: CDC7 Inhibition

This compound is an orally bioavailable, ATP-competitive inhibitor of CDC7 kinase.[1] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication. In complex with its regulatory subunit, Dbf4, it phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex, a key component of the pre-replication complex. This phosphorylation is an essential step for the firing of replication origins and the commencement of the S phase of the cell cycle.[2]

By selectively inhibiting CDC7, this compound prevents the phosphorylation of MCM2, leading to a failure of replication origin firing. This results in replication stress (RS), a stall in DNA synthesis, and subsequent S-phase arrest, ultimately triggering apoptosis in cancer cells, which are often highly dependent on CDC7 for their proliferation.[2][3][4]

Quantitative Analysis of this compound-Induced Cell Cycle Arrest and Apoptosis

The following tables summarize the quantitative effects of this compound on cell cycle distribution and apoptosis in various cancer cell lines, as determined by preclinical studies.

Table 1: Effect of this compound on Cell Cycle Distribution in HeLa Cells

| Treatment Duration | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| 0 hours (Control) | 45.3 | 30.1 | 24.6 |

| 24 hours | 15.2 | 65.8 | 19.0 |

| 48 hours | 12.1 | 50.3 | 37.6 |

| 72 hours | 10.8 | 35.1 | 54.1 |

Data extracted from Iwai et al., 2019. HeLa cells were treated with 300 nM TAK-931.

Table 2: Induction of Apoptosis by this compound in COLO205 Cells

| Treatment Duration | Caspase-3/7 Activity (Fold Change vs. Control) |

| 24 hours | 1.8 |

| 48 hours | 4.2 |

| 72 hours | 6.5 |

Data represents the fold change in luminescence from a Caspase-Glo 3/7 assay, indicating apoptosis. Data extracted from Iwai et al., 2019. COLO205 cells were treated with 300 nM TAK-931.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.

This compound Signaling Pathway for Cell Cycle Arrest and Apoptosis

Caption: this compound inhibits the CDC7/Dbf4 complex, leading to S-phase arrest and apoptosis.

Experimental Workflow for Assessing this compound's Effects

Caption: A typical workflow for evaluating the cellular effects of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the protocols described by Iwai et al., 2019, and standard laboratory procedures.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with this compound.

Materials:

-

Cancer cell lines (e.g., HeLa)

-

This compound (TAK-931)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the specified durations (e.g., 24, 48, 72 hours).

-

Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA and collect them in a 15 mL conical tube. Centrifuge at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS and centrifuge again. Resuspend the pellet in 500 µL of PI staining solution.

-

Flow Cytometry: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. The data is then analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle based on DNA content.

Apoptosis Assay using Caspase-Glo® 3/7 Assay

Objective: To quantify the induction of apoptosis by measuring the activity of caspase-3 and -7.

Materials:

-

Cancer cell lines (e.g., COLO205)

-

This compound (TAK-931)

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay System (Promega)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for the desired time points.

-

Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Lysis and Caspase Activation: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. Mix the contents by gentle shaking for 30 seconds.

-

Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescence signal is proportional to the amount of caspase-3/7 activity. Data is typically expressed as a fold change relative to the vehicle-treated control.

Conclusion

This compound (TAK-931/simurosertib) demonstrates a clear and potent mechanism of action centered on the inhibition of CDC7 kinase. This leads to a significant S-phase arrest in cancer cells and the subsequent induction of apoptosis. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the fight against cancer. The distinct mechanism of inducing replication stress makes this compound a valuable candidate for monotherapy and in combination with other anti-cancer agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of TAK-931: A Selective CDC7 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TAK-931 (Simurosertib) is an orally bioavailable, potent, and highly selective small-molecule inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and the regulation of the cell cycle.[2][3][4] Its overexpression in various cancers is associated with poor clinical outcomes, making it a compelling target for anticancer therapy.[5][6][7] TAK-931 acts as an ATP-competitive inhibitor, demonstrating time-dependent inhibition of CDC7 kinase activity.[1][8] This guide provides a comprehensive overview of the pharmacological profile of TAK-931, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction to CDC7 and its Role in Cancer

Cell Division Cycle 7 (CDC7) is a key regulator of the G1-S phase transition in the cell cycle.[4][9] It functions by phosphorylating multiple subunits of the minichromosome maintenance (MCM) protein complex (MCM2-7), a critical step for the initiation of DNA replication.[4][9] Dysregulation of CDC7 activity can lead to genomic instability, a hallmark of cancer.[6][10] Many tumor cells exhibit overexpression of CDC7, which can contribute to uncontrolled proliferation and resistance to chemotherapy.[5][6] Inhibition of CDC7 has been shown to selectively induce cell cycle arrest and apoptosis in cancer cells, while having a lesser effect on normal cells.[2][3] This differential sensitivity makes CDC7 an attractive therapeutic target.

Mechanism of Action of TAK-931

TAK-931 is a highly selective inhibitor of CDC7 kinase.[1] It exerts its function by competing with ATP for binding to the kinase domain of CDC7.[1][8] This inhibition prevents the phosphorylation of the MCM complex, thereby blocking the initiation of DNA replication.[4][8] The consequence of this action is a delay in the S phase of the cell cycle and the induction of replication stress.[1][10][11] This prolonged replication stress leads to mitotic aberrations, including centrosome dysregulation and chromosome missegregation, ultimately resulting in an irreversible antiproliferative effect in cancer cells.[1][10][11]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for TAK-931 from various preclinical and clinical studies.

Table 1: Biochemical Potency and Selectivity

| Target | IC50 (nM) | Selectivity vs. CDC7 | Reference |

| CDC7 | < 0.3 | - | [1][8] |

| CDK2 | 6300 | > 21,000-fold | [1][12] |

| Other Kinases (317 total) | - | > 120-fold | [1][12] |

Table 2: In Vitro Cellular Activity

| Cell Lines | Assay Type | GI50 (nM) | Key Findings | Reference |

| Panel of 246 cancer cell lines | Growth Inhibition | Median: 407.4 (Range: 30.2 to >10,000) | Broad antiproliferative activity across a wide range of cancer cell types. | [1][13] |

| COLO205 (colorectal cancer) | Growth Inhibition | 85 | Representative of a TAK-931-sensitive cell line. | [1] |

| RKO (colorectal cancer) | Growth Inhibition | 818 | Representative of a TAK-931-resistant cell line. | [1] |

| KRAS-mutant vs. KRAS-wild-type cells | Antiproliferative assays | More potent in KRAS-mutant cells | Suggests a potential biomarker for sensitivity. | [1][14] |

Table 3: In Vivo Antitumor Efficacy in Patient-Derived Xenograft (PDX) Models

| PDX Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%TGI) | Reference |

| PHTX-249Pa | Pancreatic | 60 mg/kg, bid, 3 days on/4 days off, 3 cycles | 96.6 | [11] |

| PHTX-249Pa | Pancreatic | 40 mg/kg, qd, 21 days | 68.4 | [11] |

| PHTX-249Pa | Pancreatic | 60 mg/kg, qd, 21 days | 75.1 | [11] |

| PHTXM-97Pa | Pancreatic | 40 mg/kg, qd | 86.1 | [11] |

| PHTXM-97Pa | Pancreatic | 60 mg/kg, qd | 89.9 | [11] |

Table 4: Phase I Clinical Trial Data (Advanced Solid Tumors)

| Parameter | Value | Reference |

| Recommended Phase II Dose (RP2D) | 50 mg once daily, days 1-14 of a 21-day cycle | [5][15] |

| Maximum Tolerated Dose (MTD) - Schedule A | 50 mg | [5][15] |

| Maximum Tolerated Dose (MTD) - Schedule B | 100 mg | [5][15] |

| Time to Maximum Plasma Concentration (Tmax) | ~1-4 hours post-dose | [5][15] |

| Most Common Adverse Events | Nausea (60%), Neutropenia (56%) | [5][15] |

| Partial Responses Observed | 5 patients | [5][15] |

Experimental Protocols

CDC7/DBF4 Enzymatic Assay

The inhibitory activity of TAK-931 against the CDC7/DBF4 complex was determined using a biochemical assay that measures the enzymatic activity of the kinase. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Principle: The assay measures the phosphorylation of a substrate peptide by the CDC7/DBF4 kinase. The detection is based on the binding of a europium-labeled anti-phosphoserine antibody to the phosphorylated substrate, which brings it in close proximity to an Alexa Fluor 647-labeled acceptor molecule, resulting in a FRET signal.

-

Procedure:

-

Recombinant human CDC7/DBF4 enzyme is incubated with the substrate peptide and ATP in a reaction buffer.

-

TAK-931 at various concentrations is added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the detection reagents (europium-labeled antibody and acceptor molecule) are added.

-

After an incubation period, the TR-FRET signal is measured using a plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Proliferation Assay

The antiproliferative activity of TAK-931 in cancer cell lines was assessed using a cell viability assay. A commonly used method is the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.

-

Procedure:

-

Cancer cells are seeded in 96-well or 384-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of TAK-931 or vehicle control.

-

The plates are incubated for a specified period (e.g., 72 hours).

-

The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.

-

Luminescence is measured using a luminometer.

-

GI50 (half-maximal growth inhibition) values are calculated from the dose-response curves.

-

In Vivo Xenograft Studies

The antitumor efficacy of TAK-931 was evaluated in immunodeficient mice bearing human tumor xenografts.

-

Principle: Human cancer cells or patient-derived tumor fragments are implanted subcutaneously into immunodeficient mice. Once the tumors reach a certain volume, the mice are treated with TAK-931 or a vehicle control, and tumor growth is monitored over time.

-

Procedure:

-

Tumor cells or fragments are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

-

Mice are randomized into treatment and control groups.

-

TAK-931 is administered orally according to the specified dosing schedule. The vehicle is administered to the control group.

-

Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

At the end of the study, the tumor growth inhibition (%TGI) is calculated.

-

Visualizing the Pharmacological Profile of TAK-931

CDC7 Signaling Pathway and TAK-931 Inhibition

Caption: CDC7 in DNA Replication and TAK-931 Inhibition.

Experimental Workflow for In Vitro Antiproliferative Assay

Caption: Workflow for In Vitro Antiproliferative Assay.

Logical Relationship of TAK-931's Mechanism of Action

Caption: Logical Flow of TAK-931's Antitumor Mechanism.

Combination Therapies

Preclinical studies have explored the potential of combining TAK-931 with other anticancer agents to enhance its efficacy. Synergistic effects have been observed when TAK-931 is combined with DNA-damaging agents, such as platinum compounds and topoisomerase inhibitors.[16][17] The rationale for this synergy is that TAK-931, by inducing replication stress and suppressing DNA repair mechanisms like homologous recombination, can sensitize cancer cells to the effects of DNA-damaging chemotherapy.[16][17][18] Furthermore, the combination of TAK-931 with PARP inhibitors has shown promise, as TAK-931 may induce a "BRCAness" phenotype in cancer cells, making them more susceptible to PARP inhibition.[5][18]

Conclusion

TAK-931 is a potent and selective CDC7 inhibitor with a well-defined mechanism of action that leads to replication stress and subsequent cancer cell death.[1][10][11] It has demonstrated broad antiproliferative activity in preclinical models and has shown early signs of clinical activity with a manageable safety profile in patients with advanced solid tumors.[1][5][15][19] The unique mechanism of action of TAK-931, particularly its ability to induce replication stress, provides a strong rationale for its further development as a monotherapy and in combination with other anticancer agents. Ongoing and future studies will continue to elucidate the full therapeutic potential of this novel agent in the treatment of cancer.

References

- 1. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-molecule Articles | Smolecule [smolecule.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 7. Cdc7 overexpression is an independent prognostic marker and a potential therapeutic target in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. What are CDC7 modulators and how do they work? [synapse.patsnap.com]

- 10. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ascopubs.org [ascopubs.org]

Investigating the Selectivity of TAK-931 for CDC7 Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of TAK-931 (Simurosertib), a potent and highly selective inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2][3][4][5] TAK-931 is an orally bioavailable, ATP-competitive inhibitor of CDC7 with potential as an antineoplastic agent.[2][3][4][5] Understanding the selectivity of such inhibitors is crucial for predicting their therapeutic window and potential off-target effects. This document summarizes key quantitative data, details the experimental protocols used for selectivity assessment, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Analysis of Kinase Inhibition

The selectivity of a kinase inhibitor is paramount for its clinical success, as off-target inhibition can lead to toxicity and undesirable side effects. TAK-931 has demonstrated exceptional potency and selectivity for CDC7 kinase in comprehensive screening panels.

Table 1: Inhibitory Activity of TAK-931 Against CDC7 and Other Kinases

| Kinase Target | IC50 (nM) | Selectivity vs. CDC7 |

| CDC7 | <0.3 | - |

| CDK2 | 6300 | >21,000-fold |

| Other Kinases (317 total) | - | >120-fold |

Data sourced from Hori et al., 2019 and other supporting documentation.[6]

As the data indicates, TAK-931 potently inhibits CDC7 kinase with a median inhibitory concentration (IC50) of less than 0.3 nM.[3][4][6] In a broad panel of 317 other kinases, TAK-931 demonstrated a selectivity of over 120-fold for CDC7.[6] The primary identified off-target kinase, Cyclin-Dependent Kinase 2 (CDK2), was inhibited with a significantly lower potency (IC50 = 6300 nM), highlighting the remarkable selectivity of TAK-931.[6]

Experimental Protocols

The determination of kinase inhibitor selectivity relies on robust and validated biochemical assays. The data presented for TAK-931 was generated using established high-throughput screening platforms.

CDC7/DBF4 Enzymatic Assay (Transcreener® ADP² Assay)

This assay quantifies the enzymatic activity of the CDC7/DBF4 complex by measuring the production of ADP, a product of the kinase reaction.

Principle: The Transcreener® ADP² Assay is a fluorescence polarization (FP) immunoassay. A highly specific antibody to ADP is used in conjunction with a fluorescently labeled ADP tracer. ADP produced by the kinase reaction competes with the tracer for antibody binding. This displacement leads to a decrease in fluorescence polarization, which is proportional to the amount of ADP generated and thus, the kinase activity.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 2X solution of the CDC7/DBF4 enzyme in the appropriate kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BRIJ-35).

-

Prepare serial dilutions of TAK-931 in 100% DMSO. Subsequently, create a 4X working solution of the inhibitor in the kinase reaction buffer.

-

Prepare a 4X solution of the substrate (e.g., a synthetic peptide derived from a known CDC7 substrate like MCM2) and ATP in the kinase reaction buffer.

-

Prepare the Transcreener® ADP² Detection Mix containing the ADP² Antibody and ADP Alexa633 Tracer according to the manufacturer's instructions.

-

-

Assay Procedure (384-well plate format):

-

Add 2.5 µL of the 4X TAK-931 solution to the assay plate wells. For control wells (0% and 100% inhibition), add the corresponding buffer with or without a known broad-spectrum kinase inhibitor.

-

Add 2.5 µL of the 4X substrate/ATP mixture to all wells.

-

Initiate the kinase reaction by adding 5 µL of the 2X CDC7/DBF4 enzyme solution to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect ADP production by adding 10 µL of the Transcreener® ADP² Detection Mix to each well.

-

Incubate the plate at room temperature for 60 minutes to allow the detection reaction to reach equilibrium.

-

Read the fluorescence polarization on a compatible plate reader.

-

-

Data Analysis:

-

The fluorescence polarization values are converted to the amount of ADP produced using a standard curve.

-

The percentage of inhibition for each TAK-931 concentration is calculated relative to the control wells.

-

The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

-

Kinase Selectivity Profiling (Z'-LYTE® Assay)

A broader assessment of kinase selectivity is often performed using a platform like the Z'-LYTE® Assay, which can be applied to a wide range of kinases.

Principle: The Z'-LYTE® assay is a fluorescence resonance energy transfer (FRET)-based method. It utilizes a synthetic peptide substrate labeled with two fluorophores (a donor and an acceptor). Kinase-mediated phosphorylation of the peptide protects it from cleavage by a specific protease in the development reagent. When the peptide is not phosphorylated, the protease cleaves it, separating the two fluorophores and disrupting FRET. The ratio of the two fluorescence emission signals is used to calculate the extent of phosphorylation.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare 4X solutions of TAK-931 in the appropriate assay buffer.

-

Prepare a 2X mixture of the specific kinase being tested and the corresponding Z'-LYTE® peptide substrate.

-

Prepare a 4X solution of ATP.

-

Prepare the Z'-LYTE® Development Reagent according to the manufacturer's protocol.

-

-

Assay Procedure (384-well plate format):

-

Add 2.5 µL of the 4X TAK-931 solution to the assay plate wells.

-

Add 5 µL of the 2X kinase/peptide mixture.

-

Initiate the reaction by adding 2.5 µL of the 4X ATP solution.

-

Incubate at room temperature for 60 minutes.

-

Add 5 µL of the Development Reagent to each well.

-

Incubate at room temperature for 60 minutes.

-

Read the fluorescence emission at two wavelengths (e.g., for coumarin and fluorescein) on a compatible plate reader.

-

-

Data Analysis:

-

The emission ratio is calculated and used to determine the percentage of peptide phosphorylation.

-

The percent inhibition is calculated based on the difference in phosphorylation between the inhibitor-treated wells and control wells.

-

IC50 values are determined from the dose-response curves.

-

Signaling Pathway and Experimental Workflow Visualizations

CDC7 Signaling Pathway

CDC7 kinase, in a complex with its regulatory subunit DBF4 (also known as ASK), is a key regulator of the initiation of DNA replication.[7] The primary substrate of the active CDC7-DBF4 complex (DDK) is the minichromosome maintenance (MCM) protein complex, which is the core of the replicative helicase.[8] Phosphorylation of the MCM complex by DDK is a critical step for the recruitment of other replication factors and the unwinding of DNA at replication origins, thereby licensing them for replication.[8]

Caption: CDC7-DBF4 mediated initiation of DNA replication and its inhibition by TAK-931.

Experimental Workflow for Kinase Selectivity Profiling

The process of determining the selectivity of a kinase inhibitor like TAK-931 involves a systematic workflow, from initial screening against a large panel to detailed dose-response analysis for any significant off-target hits.

Caption: General workflow for assessing the selectivity of a kinase inhibitor.

References

- 1. molnova.com [molnova.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. Facebook [cancer.gov]

- 6. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Stage Research of TAK-931 in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research on TAK-931 (simurosertib), a potent and selective inhibitor of cell division cycle 7 (CDC7) kinase, for the treatment of solid tumors. This document synthesizes key findings from preclinical studies and the first-in-human Phase I clinical trial, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing critical pathways and workflows.

Core Mechanism of Action: CDC7 Inhibition

TAK-931 is an orally bioavailable small molecule that targets CDC7 kinase, a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[1] Overexpressed in a variety of cancers, CDC7 is essential for the activation of the minichromosome maintenance (MCM) complex, a helicase necessary for unwinding DNA at replication origins.[2] By inhibiting CDC7, TAK-931 prevents the phosphorylation of MCM2, a key subunit of the MCM complex. This action blocks the initiation of DNA replication, leading to cell cycle arrest and apoptosis in cancer cells, which are often highly proliferative and dependent on robust DNA replication.[1][2]

Preclinical Research Findings

Preclinical studies have demonstrated the potent anti-proliferative activity of TAK-931 across a broad range of cancer cell lines and in in vivo xenograft models.

In Vitro Cellular Activity

TAK-931 has shown significant growth inhibition in various cancer cell lines. The half-maximal growth inhibition (GI50) values from a large panel of cell lines indicate a wide spectrum of activity.

| Cell Line Panel (n=246) | GI50 Range | Median GI50 |

| Solid & Hematological Cancers | 30.2 nM to >10 µM | 407.4 nM |

Data from a large-scale in vitro antiproliferative assay.[3]

In Vivo Antitumor Efficacy

In murine xenograft models of human cancers, TAK-931 treatment resulted in significant and irreversible tumor growth inhibition.

| Xenograft Model | Cancer Type | Outcome |

| COLO205 | Colorectal | Significant tumor growth inhibition |

| Various | Lung, Ovarian, Pancreatic | Significant tumor growth inhibition |

| Patient-Derived Xenografts (PDX) | Multiple | Antitumor efficacy demonstrated |

Summary of in vivo preclinical studies.[3]

Experimental Protocols: Preclinical

Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for determining the effect of TAK-931 on cancer cell viability.

Materials:

-

Cancer cell line of interest (e.g., COLO205)

-

Complete cell culture medium

-

TAK-931 (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of isopropanol with HCl and a detergent)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of TAK-931. Include a vehicle-only control.

-

Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

COLO205 Xenograft Model

This protocol describes the establishment and use of a COLO205 xenograft model to evaluate the in vivo efficacy of TAK-931.

Materials:

-

COLO205 human colorectal adenocarcinoma cell line

-

Immunocompromised mice (e.g., athymic nude mice)

-

Matrigel

-

TAK-931 formulation for oral administration

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture COLO205 cells to a logarithmic growth phase. Harvest and resuspend the cells in a mixture of culture medium and Matrigel.

-

Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1 x 106 cells) into the flank of the mice.[4]

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, measure them with calipers.

-

Treatment Initiation: When tumors reach a specified average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer TAK-931 orally according to the desired dosing schedule. The control group receives the vehicle.

-

Efficacy Evaluation: Measure tumor volumes and body weights regularly throughout the study. The primary endpoint is often tumor growth inhibition.

Pharmacodynamic (pMCM2) Assessment by Immunohistochemistry (IHC)

This is a representative protocol for assessing the phosphorylation of MCM2 in tumor tissue.

Procedure:

-

Tissue Collection and Preparation: Excise tumors from xenograft models at specified time points after TAK-931 administration. Fix the tissues in formalin and embed in paraffin.

-

Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissue and mount them on slides.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a series of graded ethanol solutions.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer).

-

Blocking: Block endogenous peroxidase activity and non-specific binding sites.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody specific for phosphorylated MCM2 (pMCM2).

-

Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a chromogenic substrate (e.g., DAB) to visualize the antibody binding.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin and mount with a coverslip.

-

Analysis: Analyze the stained sections under a microscope to assess the intensity and localization of pMCM2 staining.

Early-Stage Clinical Research: Phase I Trial (NCT02699749)

A first-in-human, open-label, dose-escalation Phase I study of TAK-931 was conducted in patients with advanced solid tumors to evaluate its safety, tolerability, pharmacokinetics, and preliminary antitumor activity.[5][6]

Patient Population and Study Design

The study enrolled 80 patients with advanced solid tumors who had received prior systemic treatment.[5] Patients received oral TAK-931 in various dosing schedules.[5] The primary objectives were to evaluate safety, tolerability, and determine the maximum tolerated dose (MTD).[3]

Clinical Trial Data

Safety and Tolerability: The most common treatment-related adverse events were nausea (60%) and neutropenia (56%).[5] Dose-limiting toxicities (DLTs) were primarily hematological.[5]

| Schedule | Dose | DLTs | MTD |

| A (14 days on, 7 off) | 60 mg QD | Grade 4 neutropenia (2 patients) | 50 mg QD |

| B (7 days on, 7 off) | 80-120 mg QD/BID | Grade 3 febrile neutropenia, Grade 4 neutropenia | 100 mg |

Summary of DLTs and MTD from the Phase I trial.[5]

Pharmacokinetics: TAK-931 demonstrated a time to maximum plasma concentration (Tmax) of approximately 1-4 hours post-dose.[5] Systemic exposure was found to be approximately dose-proportional.[5] The mean terminal elimination half-life was about 5.4 hours.[6]

Pharmacodynamics: TAK-931 demonstrated target engagement through a dose-dependent inhibition of pMCM2 in skin biopsies, which correlated with drug exposure.[6]

Preliminary Efficacy: Partial responses were observed in 5 patients with various tumor types, including duodenal, esophageal, and cervical cancers.[5][6]

| Response Assessment | Number of Patients | Tumor Types with Partial Response |

| Partial Response | 5 | Duodenal, Esophageal, Cervical |

| Stable Disease | - | Prolonged stable disease noted in bladder and pancreatic cancer |

Preliminary efficacy results from the Phase I trial.[5][6]

Conclusion and Future Directions

The early-stage research on TAK-931 has established its mechanism of action as a CDC7 inhibitor and demonstrated a manageable safety profile with preliminary signs of antitumor activity in patients with advanced solid tumors.[5][6] The recommended Phase II dose was determined to be 50 mg once daily for 14 days in 21-day cycles.[5] Ongoing and future studies will further evaluate the safety and efficacy of TAK-931 in specific solid tumor indications.

References

- 1. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Treatment of Human Colon Cancer Xenografts with TRA-8 Anti-death Receptor 5 Antibody Alone or in Combination with CPT-11 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. COLO-205 Xenograft Model - Altogen Labs [altogenlabs.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

Unraveling the Potent and Selective Inhibition of CDC7 Kinase by TAK-931 (Simurosertib): A Technical Guide

A comprehensive analysis of the enzymatic inhibition, cellular mechanism, and preclinical efficacy of the Cell Division Cycle 7 (CDC7) kinase inhibitor TAK-931 (Simurosertib). This document serves as a technical resource for researchers, scientists, and drug development professionals engaged in oncology and cell cycle research.

Note on nomenclature: Initial searches for "PG-931" did not yield relevant results in the context of CDC7 inhibition. The available scientific literature strongly indicates that the compound of interest is TAK-931, also known as Simurosertib. This guide will henceforth refer to TAK-931.

Executive Summary

Cell Division Cycle 7 (CDC7) kinase is a critical regulator of DNA replication initiation and a promising target for anticancer therapy due to its overexpression in various tumor types.[1][2] TAK-931 (Simurosertib) is a potent, selective, and orally bioavailable small-molecule inhibitor of CDC7 kinase.[3][4] This technical guide provides an in-depth overview of the enzymatic inhibition of CDC7 by TAK-931, its mechanism of action in cancer cells, and its preclinical antitumor activity. The information is compiled from extensive analysis of the current scientific literature, presenting key quantitative data in structured tables, detailed experimental methodologies, and visual representations of critical pathways and workflows.

Enzymatic Inhibition of CDC7 by TAK-931

TAK-931 is a highly potent and selective ATP-competitive inhibitor of CDC7 kinase.[4] Its inhibitory activity has been characterized through various in vitro enzymatic assays.

Quantitative Inhibition Data

The following table summarizes the key quantitative metrics of TAK-931's inhibitory activity against CDC7 and its selectivity over other kinases.

| Parameter | Value | Kinase | Notes | Reference |

| IC50 | <0.3 nM | CDC7 | Demonstrates potent inhibition of enzymatic activity. | [3][4] |

| IC50 | 6300 nM | CDK2 | Indicates high selectivity for CDC7 over CDK2. | [3] |

| Selectivity | >120-fold | Against a panel of 317 other kinases | Highlights the high specificity of TAK-931 for CDC7. | [3] |

Mechanism of Inhibition

Kinetic studies have revealed that TAK-931 exhibits time-dependent, ATP-competitive inhibition of CDC7.[4] The inhibitory activity of TAK-931 is reduced at high ATP concentrations, which is characteristic of an ATP-competitive mechanism.[3] Furthermore, pre-incubation of TAK-931 with the CDC7 enzyme enhances its inhibitory potency.[3]

Cellular Mechanism of Action

TAK-931 exerts its antiproliferative effects by disrupting the normal progression of the cell cycle, leading to replication stress and subsequent cell death in cancer cells.

Signaling Pathway

The primary cellular target of TAK-931 is the CDC7-DBF4 kinase complex. This complex is essential for the initiation of DNA replication through the phosphorylation of the minichromosome maintenance (MCM) complex, specifically the MCM2 subunit at Serine 40 (pMCM2).[5] Inhibition of CDC7 by TAK-931 prevents the phosphorylation of MCM2, thereby blocking the initiation of DNA replication.[4] This leads to an S-phase delay and the induction of replication stress.[3] The sustained replication stress can cause mitotic aberrations, including centrosome dysregulation and chromosome mis-segregation, ultimately resulting in irreversible antiproliferative effects.[3][6]

Cellular Activity

TAK-931 has demonstrated broad antiproliferative activity across a large panel of cancer cell lines.

| Cell Line Panel | GI50 Range | Median GI50 | Notes | Reference |

| 246 cancer cell lines | 30.2 nM to >10 µM | 407.4 nM | Shows activity across a wide range of cancer types. | [3] |

Notably, studies have indicated that cancer cell lines with RAS mutations exhibit higher sensitivity to TAK-931.[3][6]

Preclinical In Vivo Efficacy

The antitumor activity of TAK-931 has been evaluated in various preclinical xenograft models, demonstrating significant tumor growth inhibition.

| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Notes | Reference |

| Capan-1 (Pancreatic) | 10 mg/kg, QD, 21 days | 91.61% | Orally administered. | [1] |

| COLO 205 (Colorectal) | 40 mg/kg, QD, 21 days | Not specified, but significant | Compared to TAK-931 which had a TGI of 67.33% at the same dose. | [1] |

| COLO 205 and SW948 | Twice daily (bid), 14 days | Dose-dependent antitumor activity | No severe body weight loss observed. | [3] |

| Pancreatic Patient-Derived Xenografts (PDX) | 60 mg/kg, bid, 3 days on/4 days off | Potent antitumor activity | Particularly effective in KRAS-mutant models. | [3] |

Experimental Protocols

CDC7 Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of TAK-931 against CDC7 kinase.

Methodology:

-

Recombinant human CDC7/DBF4 complex is used as the enzyme source.

-

A suitable substrate, such as a synthetic peptide derived from MCM2, is utilized.

-

The assay is performed in a buffer containing ATP at a concentration close to its Km value.

-

TAK-931 is serially diluted and pre-incubated with the CDC7/DBF4 complex for a defined period.

-

The kinase reaction is initiated by the addition of the peptide substrate and ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as mobility shift microfluidic electrophoresis or a fluorescence-based assay.[7][8][9][10]

-

The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay

Objective: To assess the antiproliferative effects of TAK-931 on cancer cell lines.

Methodology:

-